molecular formula C17H23N3O3S B10837040 4-Phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

4-Phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Katalognummer B10837040
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: UOPFZPMEKNDBSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “US9475795, 19” is a sulfonyl piperidine derivative that has garnered attention for its potential therapeutic applications. It is known for its ability to inhibit specific biological targets, making it a promising candidate in the field of medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of US9475795, 19 involves multiple steps, starting with the preparation of the piperidine coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of US9475795, 19 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to streamline production .

Analyse Chemischer Reaktionen

Types of Reactions

US9475795, 19 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

US9475795, 19 has a broad spectrum of scientific research applications:

Wirkmechanismus

The mechanism of action of US9475795, 19 involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The pathways involved in these interactions are complex and often require detailed biochemical studies to fully elucidate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to US9475795, 19 include other sulfonyl piperidine derivatives and related molecules with similar structural features. Examples include:

Uniqueness

What sets US9475795, 19 apart from similar compounds is its specific binding affinity and selectivity for its molecular targets. This unique profile makes it a valuable candidate for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C17H23N3O3S

Molekulargewicht

349.4 g/mol

IUPAC-Name

4-phenoxy-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine

InChI

InChI=1S/C17H23N3O3S/c1-13-17(14(2)19(3)18-13)24(21,22)20-11-9-16(10-12-20)23-15-7-5-4-6-8-15/h4-8,16H,9-12H2,1-3H3

InChI-Schlüssel

UOPFZPMEKNDBSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.